![molecular formula C20H16ClN3O4S B2774675 N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide CAS No. 1021227-82-6](/img/structure/B2774675.png)

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

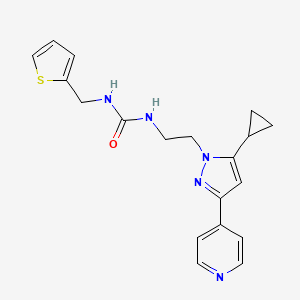

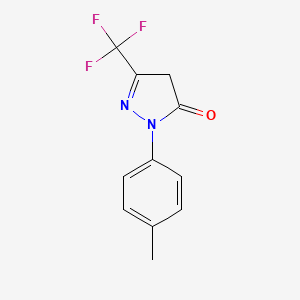

The compound “N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide” belongs to a class of compounds that have been synthesized and evaluated for their antitumor activities .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications

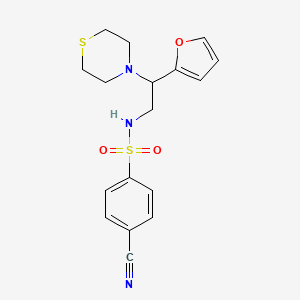

- Application : Researchers have utilized this compound for the sensitive and selective detection of Pb²⁺ ions. They deposited a thin layer of the compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF). The resulting sensor demonstrated excellent sensitivity, with a calculated sensitivity of 2220.0 pA μM⁻¹ cm⁻², a limit of quantification (LOQ) of 320.0 mM, and a limit of detection (LOD) of 96.0 pM .

- Application : A series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, including our compound of interest, were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines. Some of these compounds exhibited potent growth inhibition properties with IC50 values generally below 5 μM .

- Application : Our compound, with its benzo[1,3]dioxol-5-yl moiety, falls within this category. Researchers have designed a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, aiming to enhance their anticancer activity .

- Application : Researchers characterized the compound using techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy. Additionally, single crystal X-ray diffraction analysis provided insights into its crystal structure .

Heavy Metal Ion Detection:

Antitumor Activity Evaluation:

Indole-Based Anticancer Agents

Crystallography and Spectroscopic Characterization

These applications highlight the versatility and potential impact of our compound in various scientific contexts. Further research and exploration are essential to fully unlock its capabilities. 🌟

Mechanism of Action

Target of Action

The primary targets of this compound are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the process of new blood vessel formation. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It displays inhibition of VEGFR1, thereby reducing the angiogenesis process . It also inhibits the activity of P-glycoprotein efflux pumps, which can enhance the efficacy of certain anticancer drugs by preventing these pumps from expelling the drugs out of the cancer cells .

Biochemical Pathways

The inhibition of VEGFR1 affects the VEGF signaling pathway, leading to reduced angiogenesis. This can limit the supply of oxygen and nutrients to the tumor, thereby inhibiting its growth . The inhibition of P-glycoprotein efflux pumps affects the drug efflux pathway. This can increase the intracellular concentration of certain anticancer drugs, enhancing their cytotoxic effect .

Pharmacokinetics

The compound’s ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of certain anticancer drugs by increasing their intracellular concentration .

Result of Action

The compound’s action results in the inhibition of angiogenesis and enhancement of the anticancer activity of certain drugs. It has been shown to improve the IC50 of doxorubicin in LS180 cells, indicating an enhancement in the drug’s cytotoxic effect . Furthermore, it has been observed to inhibit VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity .

Action Environment

properties

IUPAC Name |

N-[4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4S/c21-13-3-1-12(2-4-13)19(26)24-20-23-15(10-29-20)6-8-18(25)22-14-5-7-16-17(9-14)28-11-27-16/h1-5,7,9-10H,6,8,11H2,(H,22,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOSSXPNLPHUKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-chlorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2774597.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2774606.png)

![methyl 4,5-dimethoxy-2-[(11bS)-8-methoxy-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]benzoate](/img/structure/B2774609.png)

![2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2774610.png)

![1-[3-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B2774612.png)

![N-(tert-butyl)-2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2774615.png)